2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol reagent.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.
Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-ethoxybenzaldehyde to form the Schiff base.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and cell division . The Schiff base moiety can form coordination complexes with metal ions, enhancing its biological activity . The compound’s antimicrobial and anticancer activities are attributed to its ability to induce oxidative stress and apoptosis in microbial and cancer cells .
Comparison with Similar Compounds
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a different substituent on the phenyl ring, leading to variations in its biological activity.
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and reactivity.
Properties
Molecular Formula |
C25H23ClN4O2S |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-2-32-20-13-11-18(12-14-20)15-27-29-24(31)17-33-25-28-22-9-5-6-10-23(22)30(25)16-19-7-3-4-8-21(19)26/h3-15H,2,16-17H2,1H3,(H,29,31)/b27-15+ |
InChI Key |
JQTHSMUMJTXPRP-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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